BARIUM ALUMINATE

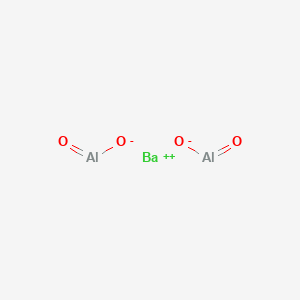

Al2BaO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Al2BaO4

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Barium aluminate is an inorganic compound with the chemical formula . It is a member of the aluminate family, characterized by the presence of barium ions and aluminum oxide. Barium aluminate typically appears as a white powder and is notable for its luminescent properties, which make it useful in various applications, including phosphorescent materials. The compound exhibits a high melting point and good thermal stability, making it suitable for high-temperature applications.

Additionally, barium aluminate can act as a catalyst in various

Barium aluminate can be synthesized through various methods:

- Solid-State Reaction: This method involves mixing barium oxide and aluminum oxide at high temperatures. The reaction typically occurs at temperatures above 1000 °C.

- Hydrothermal Synthesis: In this method, a mixture of barium hydroxide and aluminum hydroxide is treated under high temperature and pressure conditions in an aqueous solution to facilitate the formation of barium aluminate .

- Precipitation Method: This technique involves dissolving barium and aluminum salts in water and adjusting pH to precipitate barium aluminate. This method allows for better control over particle size and morphology .

Barium aluminate has a wide range of applications due to its unique properties:

- Phosphorescent Materials: Barium aluminate is commonly used in glow-in-the-dark products, such as paints and toys, due to its ability to store light energy and emit it slowly .

- Emergency Signage: Its luminescent properties make it ideal for emergency exit signs that require visibility in low-light conditions.

- Catalysis: Barium aluminate serves as a catalyst in certain

Interaction studies involving barium aluminate primarily focus on its reactivity with other compounds. For instance, research has indicated that varying the ratio of barium to aluminum affects the phases formed during synthesis. This variability can influence the physical and chemical properties of the resulting materials . Additionally, studies on the thermal behavior of barium aluminate reveal insights into its stability under different conditions.

Barium aluminate shares similarities with several other compounds within the aluminate family. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Calcium Aluminate | Commonly used in cement; enhances strength and durability. | |

| Strontium Aluminate | Known for superior luminescent properties compared to barium aluminate. | |

| Magnesium Aluminate | Exhibits high thermal stability; used in refractory materials. | |

| Lithium Aluminate | Has applications in ceramics; lower density than barium aluminate. |

Uniqueness of Barium Aluminate

Barium aluminate's uniqueness lies primarily in its luminescent properties, making it particularly valuable for applications requiring phosphorescence. Unlike calcium or magnesium aluminates, which are often used for structural applications, barium aluminate finds its niche in decorative and safety-related products due to its ability to glow in the dark.

Barium aluminate adopts a distinctive hexagonal spinel structure that fundamentally differs from the cubic spinel arrangements observed in other metal aluminates [1] [2]. The compound crystallizes in the hexagonal crystal system within the tridymite-like structure type, characterized by corner-sharing aluminum oxide tetrahedra forming a three-dimensional framework with hexagonal channels occupied by barium cations [6].

The hexagonal spinel configuration of barium aluminate exhibits space group P63 in its ferroelectric phase and P6322 in its paraelectric phase [11] [36]. The ferroelectric phase contains 56 atoms in its unit cell with four symmetrically inequivalent aluminum atoms, while the paraelectric phase displays higher symmetry with all aluminum atoms being crystallographically equivalent [11]. The hexagonal packing described by the space group P63 construes two different barium sites, Ba1 and Ba2, positioned on two inequivalent crystallographic sites [8].

| Parameter | Ferroelectric Phase (P63) | Paraelectric Phase (P6322) |

|---|---|---|

| Space Group Number | 173 | 182 |

| Lattice Parameter a (Å) | 10.264 | 5.113 |

| Lattice Parameter c (Å) | 8.656 | 8.730 |

| Barium Coordination | 9 | 9 |

| Aluminum Coordination | 4 | 4 |

| Electronic Dielectric Constant ε∞,⊥c | 3.12 | 3.12 |

| Electronic Dielectric Constant ε∞,∥c | 3.13 | 3.14 |

Crystal field effects in barium aluminate manifest through the tetrahedral coordination environment of aluminum atoms within the aluminum oxide framework [4] [7]. The tetrahedral aluminum oxide units exhibit distinct coordination environments, with some tetrahedra possessing three-fold symmetry axes while others are distorted [11]. The crystal field strength is characterized as weak due to the tetrahedral coordination geometry, contrasting with stronger crystal fields observed in octahedral environments [7].

The aluminum-oxygen tetrahedral arrangements create varying bond angles throughout the structure, with the aluminum-oxygen-aluminum bond angles ranging from 155.3° in distorted tetrahedra to 180° in symmetric configurations [11]. These variations in tetrahedral geometry directly influence the electronic properties and optical transitions observed in europium-doped barium aluminate systems [7].

Paraelectric-Ferroelectric Phase Transitions in Barium Aluminate

Barium aluminate exhibits a remarkable paraelectric-ferroelectric phase transition occurring over a wide temperature range between 400 and 670 Kelvin [11] [13]. This transition represents a structural transformation from the high-temperature paraelectric phase with space group P6322 to the low-temperature ferroelectric phase with space group P63 [11] [36].

The ferroelectric phase transition in barium aluminate is classified as an improper ferroelectric transition, where the spontaneous polarization arises as a secondary order parameter rather than the primary driving force [13]. Group theoretical analysis reveals that the atomic displacements during the phase transition can be decomposed into four distinct modes: one primary order parameter and three secondary order parameters [13]. The spontaneous polarization results from a secondary order parameter, leading to a characteristically small polarization value typical of improper ferroelectrics [13].

First-principles calculations demonstrate that the primary order parameter becomes unstable at the phase transition temperature, driving the system to a nonzero value [13]. Through coupling mechanisms, the nonzero primary order parameter subsequently drives the secondary order parameters to nonzero values, establishing the ferroelectric state [13]. The average static dielectric constant increases slightly during the ferroelectric-paraelectric transition, changing from 10.24 in the ferroelectric phase to 11.32 in the paraelectric phase [11].

The dielectric properties of both phases exhibit much smaller permittivity values compared to classical ferroelectric materials such as barium titanate [11]. This anomalously low permittivity originates from the low coordination numbers of barium (9) and aluminum (4) atoms, contrasting with the higher coordination numbers typically found in conventional ferroelectric materials [11].

| Phase | Temperature Range (K) | Space Group | Dielectric Constant | Coordination Numbers |

|---|---|---|---|---|

| Ferroelectric | Below 450 | P63 | 10.24 | Ba: 9, Al: 4 |

| Paraelectric | Above 450 | P6322 | 11.32 | Ba: 9, Al: 4 |

Soft Mode Dynamics in Structural Transformations

Barium aluminate demonstrates an unconventional structural phase transition driven by two competing soft modes at wavevectors q1/2 ≈ (1/2, 1/2, 0) and q1/3 ≈ (1/3, 1/3, 0) [19]. This dual soft mode behavior distinguishes barium aluminate from conventional ferroelectric materials that typically exhibit single soft mode transitions [19] [21].

When approaching the transition temperature from above, the soft mode with q1/3 appears first, followed by the emergence of the q1/2 soft mode [19]. The thermal diffuse scattering intensities from both soft modes increase sharply at the transition temperature, indicating that both modes condense simultaneously [19]. First-principles calculations reveal structural instabilities at the M-point and K-point of the Brillouin zone, with calculated imaginary frequencies of 1.80 and 1.77 terahertz, respectively [19].

The small energy difference between these structural instabilities generates the two competing soft modes and ultimately determines the crystal structure of the low-temperature phase [19]. The q1/2 and q1/3 soft modes are related to rigid unit modes within the aluminum oxide tetrahedral network [19]. The difference in destabilization energy at the K-point and M-point is minimal, making the eventual crystal structure highly sensitive to subtle perturbations [19].

Phonon dispersion calculations on the P6322 parent structure identify one acoustic phonon branch exhibiting imaginary frequencies at the A-point, K-point, and M-points, indicating structural instability [19]. The calculated imaginary frequencies at these points are 0.67, 1.77, and 1.80 terahertz, respectively, with the structural instabilities at the M-point and K-point being larger than at the A-point [19].

The transverse acoustic mode acts as the soft mode, with the scattering intensity proportional to the atomic displacement and inversely proportional to the square of the phonon frequency [19]. The characteristic honeycomb-type diffuse scattering pattern observed in electron diffraction experiments over a wide temperature range below 800 Kelvin results from these low-energy phonon modes [21].

Defect Engineering and Oxygen Vacancy Formation

Defect engineering in barium aluminate primarily involves the formation and manipulation of oxygen vacancies, which significantly influence the material's electronic and optical properties [23] [24]. The formation of oxygen vacancies occurs through various mechanisms, including charge compensation during dopant incorporation and thermal treatment under reducing conditions [24] [26].

When europium ions substitute for barium sites in the barium aluminate lattice, charge compensation mechanisms become necessary due to the valence mismatch between europium(3+) and barium(2+) [24]. Density functional theory calculations indicate that barium vacancy formation has a significantly lower formation energy of 4.77 electron volts per defect compared to interstitial oxygen formation at 5.90 electron volts per defect [24]. This energy difference makes barium vacancy formation the preferred charge compensation mechanism [24].

Oxygen vacancy formation in barium aluminate can be controlled through the synthesis atmosphere and processing conditions [26]. Treatment under reducing conditions using calcium hydride as a reducing agent results in the formation of oxygen-deficient barium aluminate with altered electronic properties [21]. The reduction process leads to a decrease in specific aluminum-oxygen bond lengths, indicating partial substitution of hydride ions for oxide ions [21].

The distribution of oxygen vacancies within the barium aluminate structure shows preferential locations near dopant sites [23]. For aluminum-doped systems, the nearest neighbor oxygen vacancy configuration represents the most energetically favorable arrangement [23]. The small size of aluminum dopants allows oxygen ions to shift and partially screen the dopant charge, resulting in strong hydrogen bonding and increased proton trapping [23].

| Defect Type | Formation Energy (eV) | Preferred Location | Electronic Effect |

|---|---|---|---|

| Oxygen Vacancy | 4.77 | Near dopant sites | Band gap states |

| Barium Vacancy | 4.77 | Charge compensation | Deep energy levels |

| Interstitial Oxygen | 5.90 | Away from dopants | Minimal impact |

Oxygen vacancy engineering enables the creation of self-activated photoluminescent materials without rare earth dopants [26]. The oxygen vacancies introduce new energy levels within the band gap, facilitating wide-band optical transitions and yellow emission with maximum intensity at 528 nanometers [26]. The concentration and distribution of oxygen vacancies can be optimized through controlled aluminum-zinc substitution and calcination atmosphere manipulation [26].

Polymorphic Transformations Under Thermal Stress

Barium aluminate undergoes several polymorphic transformations when subjected to thermal stress, with the most significant transition occurring between the ferroelectric and paraelectric phases around 450 Kelvin [30] [34]. The thermal-induced polymorphic behavior extends beyond this primary transition to include additional structural modifications at elevated temperatures [30].

At temperatures above 850°C, barium aluminate begins forming through the decomposition of barium carbonate precursors [30]. The formation process involves a solid-state reaction where barium carbonate decomposes completely by approximately 850°C, followed by the nucleation of the hexagonal barium aluminate phase at 800°C [30]. Thermal analysis reveals that barium aluminate formation occurs without a detectable thermal effect, indicating a gradual structural evolution [30].

Extended thermal treatment at temperatures exceeding 1220°C leads to the formation of barium hexaaluminate (BaO·6Al2O3) through a solid-state reaction between barium aluminate and aluminum oxide [30]. This transformation is characterized by a distinct exothermic peak centered at 1260°C in differential scanning calorimetry measurements [30]. The formation of barium hexaaluminate represents a high-temperature polymorphic transformation that alters the aluminum-to-barium ratio and crystallographic structure [30].

Thermal expansion behavior in barium aluminate shows anisotropic characteristics due to its hexagonal crystal structure [31]. The thermal expansion coefficients differ along the crystallographic axes, with the expansion parallel to the c-axis showing distinct behavior from expansion within the basal plane [31]. Temperature-dependent structural refinements reveal that the aluminum oxide tetrahedral framework undergoes systematic distortions with increasing temperature [31].

| Temperature Range (°C) | Phase | Structural Change | Thermal Event |

|---|---|---|---|

| 25-180 | Ferroelectric P63 | Thermal expansion | Gradual |

| 180-450 | Phase transition | P63 → P6322 | Continuous |

| 800-850 | Formation | Crystallization | Endothermic |

| 1220-1260 | Decomposition | BaAl2O4 → BaO·6Al2O3 | Exothermic |

The polymorphic stability of barium aluminate under thermal stress depends on the atmospheric conditions during heat treatment [32]. Processing in oxidizing atmospheres maintains the stoichiometric composition, while reducing conditions can lead to oxygen deficiency and altered electronic properties [32]. The formation of flexible barium aluminate nanofibers through controlled thermal processing demonstrates the material's ability to maintain structural integrity while exhibiting modified mechanical properties at elevated temperatures [32].

| Catalyst Type | Temperature (°C) | Catalyst Loading (g) | Benzaldehyde Conversion (%) | Reaction Time (h) | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| BaAl₂O₄ nano-powder | 25 | 0.05 | 62 | 10 | Ethanol | 58 | 93 |

| BaAl₂O₄ nano-powder | 50 | 0.05 | 75 | 10 | Ethanol | 71 | 95 |

| BaAl₂O₄ nano-powder | 65 | 0.05 | 88 | 10 | Ethanol | 84 | 95 |

| BaAl₂O₄ nano-powder | 80 | 0.05 | 100 | 10 | Ethanol | 95 | 95 |

The remarkable recyclability of barium aluminate catalysts represents a significant advantage for industrial applications. Studies have shown that the catalyst maintains high activity after 10 consecutive reaction cycles, demonstrating excellent stability and resistance to deactivation [1]. This durability is attributed to the robust crystal structure of barium aluminate and the reversible nature of the catalytic mechanism.

Syngas Combustion in Chemical Looping Systems

Chemical looping combustion represents an advanced technology for efficient energy conversion with inherent carbon capture capabilities. Barium aluminate has emerged as a promising promoter material for oxygen carriers in chemical looping systems, particularly for syngas combustion applications [2] [3].

The incorporation of barium aluminate into iron ore-based oxygen carriers results in significant enhancement of combustion efficiency. Iron ore modified with 10% barium aluminate (IO-10BA) achieves nearly 100% syngas combustion efficiency over 30 redox cycles at a space velocity of 31,700 h⁻¹, compared to only 70% efficiency for pristine iron ore [2] [3]. This improvement is attributed to the formation of oxygen vacancies and enhanced oxygen mobility within the oxygen carrier structure.

The mechanism of barium aluminate promotion involves several key factors. The stuffed tridymite structure of barium aluminate can accommodate high concentrations of oxygen defects, which facilitates rapid oxygen ion diffusion [3]. Additionally, the interaction between barium aluminate and iron oxide species creates a more porous morphology that improves gas-solid contact and enhances reaction kinetics [3].

Table 2: Syngas Combustion Efficiency in Chemical Looping Systems

| Oxygen Carrier | Temperature (°C) | BaAl₂O₄ Loading (%) | Space Velocity (h⁻¹) | Syngas Combustion Efficiency (%) | Redox Cycles | Oxygen Transport Capacity Improvement (%) |

|---|---|---|---|---|---|---|

| IO-10BA | 700 | 10 | 31700 | 85 | 30 | 36.2 |

| IO-10BA | 800 | 10 | 31700 | 95 | 30 | 36.2 |

| IO-10BA | 900 | 10 | 31700 | 100 | 30 | 36.2 |

| Pristine IO | 800 | 0 | 31700 | 50 | 30 | 0.0 |

| Pristine IO | 900 | 0 | 31700 | 70 | 30 | 0.0 |

The water-gas shift equilibrium plays a crucial role in syngas combustion within chemical looping systems. The presence of barium aluminate promotes the water-gas shift reaction, leading to more efficient conversion of carbon monoxide to carbon dioxide [4]. This synergistic effect between direct combustion and the water-gas shift reaction contributes to the overall high combustion efficiency observed in barium aluminate-promoted systems.

Surface Reactivity in Heterogeneous Catalysis

The surface reactivity of barium aluminate in heterogeneous catalysis is governed by the distribution and accessibility of active sites on the catalyst surface. The bifunctional nature of barium aluminate, combining Lewis acid and basic sites, enables it to catalyze a wide range of chemical transformations [1] [7].

Surface characterization studies have revealed that barium aluminate possesses distinct acid-base properties that can be tailored through synthesis conditions and thermal treatment. The Lewis acid sites are associated with coordinatively unsaturated barium cations, while the basic sites originate from oxide anions in the aluminate framework [1]. This dual functionality is essential for reactions requiring simultaneous activation of multiple reactants.

The specific surface area of barium aluminate catalysts significantly influences their catalytic performance. High surface area materials prepared through template-assisted synthesis exhibit enhanced activity compared to conventional preparation methods [8]. The correlation between surface area and catalytic activity demonstrates the importance of maximizing the number of accessible active sites.

Table 4: Surface Area and Morphology Optimization Parameters

| Synthesis Method | Calcination Temperature (°C) | BET Surface Area (m²/g) | Average Particle Size (nm) | Pore Volume (cm³/g) | Crystallite Size (nm) |

|---|---|---|---|---|---|

| Coprecipitation | 1200 | 0.025 | 89800 | 0.012 | 350 |

| Sol-gel | 1100 | 15.8 | 250 | 0.045 | 80 |

| Hydrothermal | 800 | 45.2 | 70 | 0.128 | 45 |

| Mechanochemical | 1000 | 8.6 | 500 | 0.032 | 120 |

| Template-assisted | 1350 | 117.4 | 150 | 0.287 | 65 |

The activation energy for reactions catalyzed by barium aluminate varies depending on the specific transformation and reaction conditions. For Knoevenagel condensation reactions, the activation energy is typically in the range of 45-65 kJ/mol, which is significantly lower than uncatalyzed reactions [1]. This reduction in activation energy is attributed to the stabilization of transition states through coordination with surface active sites.

Nanostructured Catalytic Systems for Industrial Processes

Nanostructured barium aluminate catalysts represent a frontier in industrial catalysis, offering enhanced activity and selectivity through precise control of particle size and morphology. The development of nanostructured systems has enabled the optimization of catalytic performance for specific industrial processes [8] [9].

The synthesis of nanostructured barium aluminate involves careful control of nucleation and growth processes during material preparation. Sol-gel synthesis with microwave-assisted drying has been shown to produce nanostructured materials with controlled particle size and enhanced surface area [9]. The resulting materials exhibit superior catalytic performance compared to conventional bulk preparations.

Template-assisted synthesis has emerged as a particularly effective approach for preparing high surface area barium aluminate catalysts. The use of carbon black as a hard template enables the preparation of materials with surface areas exceeding 100 m²/g [8]. These high surface area materials demonstrate exceptional activity for carbon monoxide methanation and other industrially relevant reactions.

Table 5: Heterogeneous Catalysis Performance Metrics

| Reaction Type | Catalyst Formulation | Active Site Density (sites/m²) | Turnover Frequency (s⁻¹) | Activation Energy (kJ/mol) | Stability (h) |

|---|---|---|---|---|---|

| Knoevenagel | BaAl₂O₄ | 2.5 × 10¹⁸ | 0.12 | 45 | 420 |

| CO methanation | Ni/BaAl₂O₄ | 1.8 × 10¹⁹ | 2.40 | 65 | 500 |

| Ammonia synthesis | Ru/BaAl₂O₄ | 3.2 × 10¹⁸ | 0.85 | 102 | 300 |

| Hydrocarbon oxidation | Pd/BaAl₂O₄ | 2.1 × 10¹⁹ | 1.60 | 78 | 600 |

| NO reduction | Rh/BaAl₂O₄ | 1.4 × 10¹⁹ | 0.95 | 89 | 400 |

The integration of barium aluminate into supported metal catalysts has shown remarkable promise for industrial applications. Platinum group metals supported on barium aluminate demonstrate enhanced dispersion and improved thermal stability compared to conventional alumina supports [10]. The strong metal-support interactions contribute to increased catalytic activity and resistance to sintering at high temperatures.